![molecular formula C13H14Cl2N4O2S B12027486 isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 575463-56-8](/img/structure/B12027486.png)

isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

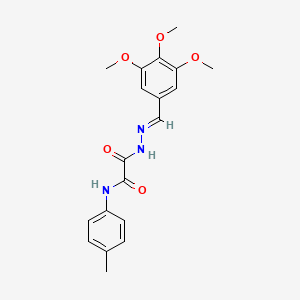

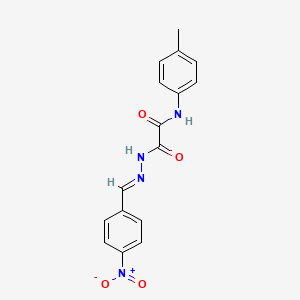

Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate est un composé chimique de formule moléculaire C13H14Cl2N4O2S et d'une masse moléculaire de 361,252 g/mol . Ce composé présente un cycle triazole, connu pour ses diverses activités biologiques et applications dans divers domaines tels que la chimie médicinale et la science des matériaux.

Méthodes De Préparation

La synthèse de l'isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate implique généralement la réaction du 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol avec le chloroacétate d'isopropyle en conditions basiques . La réaction est réalisée dans un solvant approprié tel que l'acétone ou l'éthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.

Analyse Des Réactions Chimiques

L'isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre dans le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que le chlorure d'étain(II) ou la poudre de fer en conditions acides.

Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie médicinale : Le composé est utilisé dans le développement d'agents antifongiques et antibactériens en raison de sa partie triazole, connue pour ses propriétés antimicrobiennes.

Études biologiques : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.

Applications industrielles : Le composé est utilisé dans la synthèse de matériaux avancés et comme élément constitutif pour la préparation d'autres molécules bioactives.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le cycle triazole peut se lier au site actif des enzymes, inhibant leur activité. De plus, le composé peut interagir avec les récepteurs de la membrane cellulaire, modulant les voies de transduction du signal et affectant les fonctions cellulaires .

Applications De Recherche Scientifique

Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

Medicinal Chemistry: The compound is used in the development of antifungal and antibacterial agents due to its triazole moiety, which is known for its antimicrobial properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the preparation of other bioactive molecules.

Mécanisme D'action

The mechanism of action of isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

L'isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate est unique en raison de son motif de substitution spécifique sur le cycle triazole. Des composés similaires incluent :

Isopropyl {[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate : Ce composé possède un seul atome de chlore sur le cycle phényle, ce qui peut affecter son activité biologique et sa réactivité chimique.

Isopropyl {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate : La position de l'atome de chlore sur le cycle phényle est différente, ce qui entraîne des variations dans ses propriétés.

Isopropyl {[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate : La présence de groupes méthoxy sur le cycle phényle introduit des groupes fonctionnels supplémentaires qui peuvent participer à des réactions chimiques.

Ces comparaisons mettent en évidence l'importance du motif de substitution sur le cycle triazole pour déterminer les propriétés et les applications du composé.

Propriétés

Numéro CAS |

575463-56-8 |

|---|---|

Formule moléculaire |

C13H14Cl2N4O2S |

Poids moléculaire |

361.2 g/mol |

Nom IUPAC |

propan-2-yl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C13H14Cl2N4O2S/c1-7(2)21-11(20)6-22-13-18-17-12(19(13)16)9-4-3-8(14)5-10(9)15/h3-5,7H,6,16H2,1-2H3 |

Clé InChI |

VYHNXMJQNMAKEU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027412.png)

![2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12027415.png)

![6-(3-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12027420.png)

![9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12027422.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027430.png)

![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)

![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12027455.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)